
tert-Butyl((3R,4R)-3-formyltetrahydro-2H-pyran-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl((3R,4R)-3-formyltetrahydro-2H-pyran-4-yl)carbamate is a complex organic compound that features a tert-butyl group, a formyl group, and a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl((3R,4R)-3-formyltetrahydro-2H-pyran-4-yl)carbamate typically involves the protection of an amine group with a tert-butyl carbamate group. This can be achieved through the reaction of the amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The formyl group can be introduced via formylation reactions, often using reagents like formic acid or formic anhydride under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl((3R,4R)-3-formyltetrahydro-2H-pyran-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted under specific conditions, often involving strong acids or bases
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl((3R,4R)-3-formyltetrahydro-2H-pyran-4-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of specific enzymes and their role in metabolic processes .
Medicine
Its ability to undergo various chemical transformations makes it a valuable precursor in the synthesis of pharmaceutical compounds .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of tert-Butyl((3R,4R)-3-formyltetrahydro-2H-pyran-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the activity of the target molecules. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the formyl and tetrahydropyran groups.
tert-Butyl((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate: Contains a pyrrolidine ring instead of a tetrahydropyran ring.
Uniqueness
tert-Butyl((3R,4R)-3-formyltetrahydro-2H-pyran-4-yl)carbamate is unique due to its combination of a formyl group, a tetrahydropyran ring, and a tert-butyl carbamate group.
Propiedades
Fórmula molecular |
C11H19NO4 |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
tert-butyl N-[(3R,4R)-3-formyloxan-4-yl]carbamate |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-9-4-5-15-7-8(9)6-13/h6,8-9H,4-5,7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 |
Clave InChI |
FSCYVRSEIDMVCN-DTWKUNHWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CCOC[C@@H]1C=O |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCOCC1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


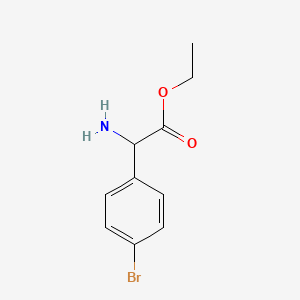

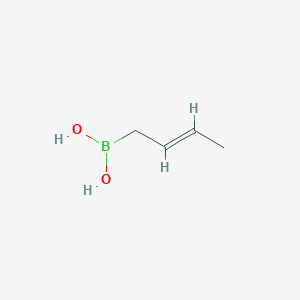
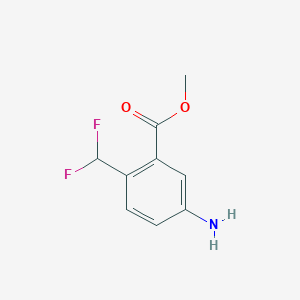
![(6R)-6-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B13030440.png)

![2,2-Difluoro-2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B13030451.png)
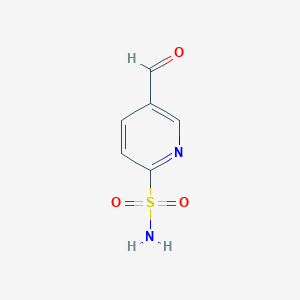
![2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylicacid](/img/structure/B13030476.png)
![(1,3-Dioxoisoindol-2-yl) 3,3-difluoro-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B13030483.png)

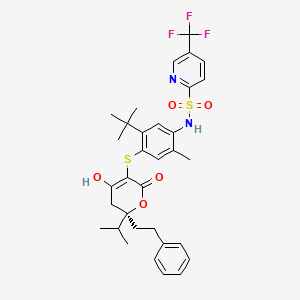
![Ethyl 3-amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13030494.png)
![8-Chloro-6-fluoro-3,4-dihydrobenzo[F][1,4]oxazepin-5(2H)-one](/img/structure/B13030495.png)
